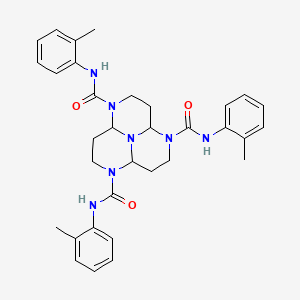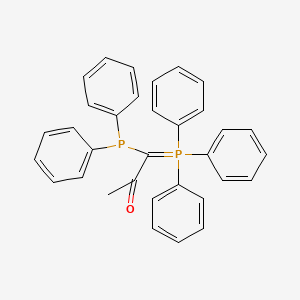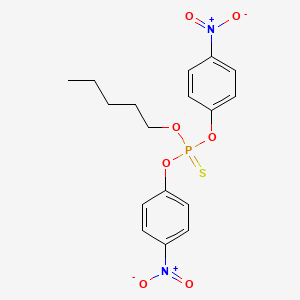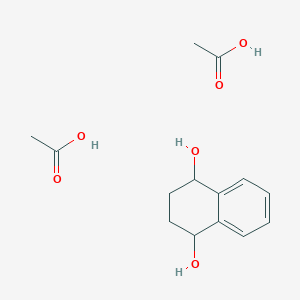
Acetic acid;1,2,3,4-tetrahydronaphthalene-1,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;1,2,3,4-tetrahydronaphthalene-1,4-diol is a compound that combines the properties of acetic acid and 1,2,3,4-tetrahydronaphthalene-1,4-diol Acetic acid is a simple carboxylic acid, while 1,2,3,4-tetrahydronaphthalene-1,4-diol is a derivative of naphthalene, a bicyclic aromatic hydrocarbon
准备方法
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydronaphthalene-1,4-diol can be synthesized through the catalytic hydrogenation of naphthalene. This process typically involves the use of nickel catalysts under high pressure and temperature conditions . The resulting 1,2,3,4-tetrahydronaphthalene can then be further modified to introduce hydroxyl groups at the 1 and 4 positions.
Industrial Production Methods
Industrial production of 1,2,3,4-tetrahydronaphthalene-1,4-diol involves similar catalytic hydrogenation processes, often scaled up to accommodate larger quantities. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity of the final product .
化学反应分析
Types of Reactions
1,2,3,4-Tetrahydronaphthalene-1,4-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further hydrogenate the compound, potentially leading to fully saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium or platinum catalysts is commonly used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce fully saturated hydrocarbons .
科学研究应用
1,2,3,4-Tetrahydronaphthalene-1,4-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,2,3,4-tetrahydronaphthalene-1,4-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity. Detailed studies are required to elucidate the exact pathways and targets involved .
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A partially hydrogenated derivative of naphthalene.
1,2,3,4-Tetrahydro-1,5-naphthalenediol: Another hydroxylated derivative of tetrahydronaphthalene.
Uniqueness
1,2,3,4-Tetrahydronaphthalene-1,4-diol is unique due to the specific positioning of its hydroxyl groups, which can significantly influence its chemical and biological properties. This makes it distinct from other similar compounds and valuable for various applications .
属性
CAS 编号 |
79909-37-8 |
|---|---|
分子式 |
C14H20O6 |
分子量 |
284.30 g/mol |
IUPAC 名称 |
acetic acid;1,2,3,4-tetrahydronaphthalene-1,4-diol |
InChI |
InChI=1S/C10H12O2.2C2H4O2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9;2*1-2(3)4/h1-4,9-12H,5-6H2;2*1H3,(H,3,4) |
InChI 键 |
IDMRLILLJLELLC-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)O.CC(=O)O.C1CC(C2=CC=CC=C2C1O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



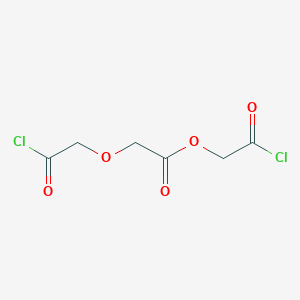
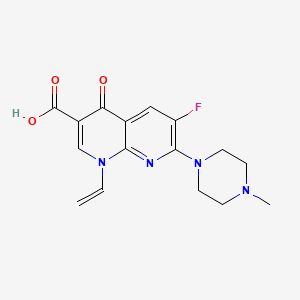

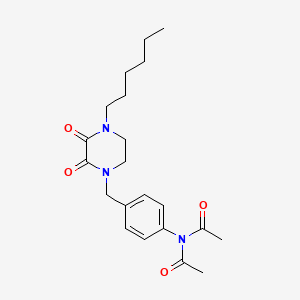
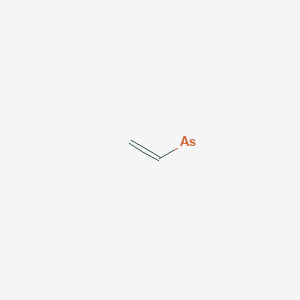

![2-Methoxy-5-(naphtho[1,2-d][1,3]thiazol-2-yl)phenol](/img/structure/B14440555.png)

